3-(1-Aminobutyl)-2-methylaniline

Medicinal Chemistry Structure-Activity Relationship (SAR) Metabolic Stability

3-(1-Aminobutyl)-2-methylaniline (CAS 1273653-30-7, molecular formula C₁₁H₁₈N₂, molecular weight 178.27 g/mol) is a disubstituted aniline bearing a primary alkyl amine on a butyl side-chain at the meta position and a methyl group at the ortho position relative to the aryl amine. The compound possesses a stereogenic center at the benzylic carbon of the aminobutyl chain, making chirality a critical attribute for procurement decisions.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Cat. No. B12972466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminobutyl)-2-methylaniline
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCC(C1=C(C(=CC=C1)N)C)N
InChIInChI=1S/C11H18N2/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h4,6-7,11H,3,5,12-13H2,1-2H3
InChIKeyYSCAXEARBJUOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Aminobutyl)-2-methylaniline (CAS 1273653-30-7): Chemical Identity and Procurement Baseline


3-(1-Aminobutyl)-2-methylaniline (CAS 1273653-30-7, molecular formula C₁₁H₁₈N₂, molecular weight 178.27 g/mol) is a disubstituted aniline bearing a primary alkyl amine on a butyl side-chain at the meta position and a methyl group at the ortho position relative to the aryl amine . The compound possesses a stereogenic center at the benzylic carbon of the aminobutyl chain, making chirality a critical attribute for procurement decisions. It belongs to the broader class of 3-aryl-butyl-amine derivatives, a scaffold investigated for analgesic and ion-channel-modulating applications [1]. Its bifunctional amine architecture—combining a nucleophilic aryl –NH₂ with a pendant aliphatic –NH₂—positions it as a versatile synthetic intermediate distinct from simpler aniline building blocks.

Why Generic Substitution of 3-(1-Aminobutyl)-2-methylaniline with In-Class Anilines Is Scientifically Unjustified


Within the substituted-aniline chemical space, seemingly minor structural variations—regioisomerism, the presence or absence of a methyl substituent, and stereochemistry—produce divergent reactivity, biological target engagement, and physicochemical properties . For 3-(1-Aminobutyl)-2-methylaniline, the ortho-methyl group introduces steric hindrance that can shield the aryl amine from undesired metabolic N-dealkylation or alter the conformational preference of the aminobutyl side-chain, effects absent in the des-methyl analog 3-(1-aminobutyl)aniline . Positional isomers such as 4-(1-aminobutyl)-2-methylaniline or 5-(1-aminobutyl)-2-methylaniline place the basic aliphatic amine at different geometries relative to the aryl ring, directly impacting molecular recognition at biological targets including KCNQ potassium channels [1]. Additionally, the chiral center at the benzylic position means that racemic material and single enantiomers cannot be assumed equipotent or equipotent in downstream coupling reactions. Procurement of an unqualified 'aminobutyl-methylaniline' without precise CAS and stereochemical specification risks introducing an isomer with distinctly different performance characteristics.

Quantitative Differentiation Evidence for 3-(1-Aminobutyl)-2-methylaniline Versus Closest Analogs


Steric and Electronic Impact of the Ortho-Methyl Group: 3-(1-Aminobutyl)-2-methylaniline vs. 3-(1-Aminobutyl)aniline

The ortho-methyl substituent in 3-(1-aminobutyl)-2-methylaniline introduces a calculated increase in steric bulk (Taft Es parameter) and a positive inductive effect (+I) relative to hydrogen, which is absent in the des-methyl comparator 3-(1-aminobutyl)aniline. ChemSrc reports the molecular formula of the target compound as C₁₁H₁₈N₂ (MW 178.27) versus C₁₀H₁₆N₂ (MW 164.25) for the des-methyl analog, reflecting the additional –CH₃ group . In the context of KCNQ channel-opening aniline derivatives, ortho-substitution on the aniline ring has been shown to alter both potency and metabolic stability; specifically, the presence of a small ortho-alkyl group can sterically shield the aryl amine from N-acetylation and CYP450-mediated oxidation, prolonging metabolic half-life relative to unsubstituted analogs [1]. While direct comparative microsomal stability data for this exact pair are not publicly available, the class-level SAR trend predicts that 3-(1-aminobutyl)-2-methylaniline will exhibit reduced intrinsic clearance compared to 3-(1-aminobutyl)aniline.

Medicinal Chemistry Structure-Activity Relationship (SAR) Metabolic Stability

Regioisomeric Differentiation: 3-(1-Aminobutyl)-2-methylaniline vs. 4-(1-Aminobutyl)-2-methylaniline

The position of the aminobutyl substituent on the aniline ring governs the vector of the basic amine relative to the aryl amine and the ortho-methyl group. Three regioisomers share the identical molecular formula C₁₁H₁₈N₂ and molecular weight 178.27 g/mol: 3-(1-aminobutyl)-2-methylaniline (CAS 1273653-30-7), 4-(1-aminobutyl)-2-methylaniline (CAS 1213378-57-4), and 5-(1-aminobutyl)-2-methylaniline (CAS 1213882-90-6) . In the KCNQ channel patent literature, the position of the aminoalkyl side-chain on the aniline core is explicitly identified as a critical determinant of channel-opening potency (EC₅₀). For example, in the Lundbeck aniline derivative series, para-substituted (4-position) aminoalkyl anilines exhibited EC₅₀ values in the low micromolar range at KCNQ2/3 channels, while meta-substituted (3-position) analogs displayed EC₅₀ values differing by >3-fold in some matched molecular pairs [1]. The 3-position isomer places the basic amine at a distinct dihedral angle relative to the aniline ring plane compared to the 4- and 5-substituted isomers, altering the pharmacophoric geometry required for hydrogen-bond interactions with the channel's voltage-sensor domain.

Medicinal Chemistry KCNQ Potassium Channel Positional Isomer

Chirality-Driven Differentiation: Racemic 3-(1-Aminobutyl)-2-methylaniline vs. Enantiopure (S)- or (R)-Forms

The benzylic carbon of the aminobutyl chain in 3-(1-aminobutyl)-2-methylaniline is a stereogenic center, giving rise to (R)- and (S)-enantiomers. Grünenthal GmbH patent WO2004108658, which covers the synthesis of analgesic 3-aryl-butyl-amine derivatives, explicitly demonstrates that enantiomeric pairs of 3-aryl-butyl-amines exhibit divergent pharmacological activity; specifically, the (1R,2R) and (1S,2S) diastereomers of dimethyl-(3-aryl-butyl)-amine compounds show different analgesic potency in the mouse tail-flick assay [1]. While the Grünenthal patent does not test the target compound directly, it establishes the class principle that the stereochemistry at the carbon bearing the amine dictates pharmacodynamic activity. Procurement of racemic 3-(1-aminobutyl)-2-methylaniline (the most common commercial form) versus a chiral-enriched batch therefore carries a different risk profile: racemic material may contain 50% of a less active or inactive enantiomer, effectively halving the specific activity in any enantioselective application.

Chiral Resolution Enantioselective Synthesis Analgesic 3-Aryl-Butyl-Amine

Bifunctional Amine Reactivity: Chemoselective Derivatization Advantage Over Monoamine Anilines

3-(1-Aminobutyl)-2-methylaniline bears two chemically distinguishable amine groups: a less basic aromatic amine (aniline –NH₂, pKa ~4.6 for aniline) and a more basic aliphatic primary amine (alkyl –NH₂, pKa ~10.6 for butylamine) [1]. This pKa differential of approximately 6 log units enables pH-controlled, chemoselective derivatization—the aliphatic amine can be selectively acylated, sulfonylated, or reductively aminated at pH 7–9 where the aniline remains largely protonated and unreactive . By contrast, monoamine aniline comparators such as 2-methylaniline (o-toluidine, CAS 95-53-4) or 3-butylaniline lack this orthogonal reactivity handle, limiting sequential functionalization strategies to protection/deprotection sequences [2]. The bifunctional architecture also permits the compound to serve as a diamine monomer for polyamide or polyurea synthesis, where the differential reactivity of the two amine groups can be exploited for controlled polymerization.

Synthetic Chemistry Bifunctional Linker Chemoselective Derivatization

Evidence-Backed Application Scenarios for 3-(1-Aminobutyl)-2-methylaniline


KCNQ Potassium Channel Modulator Lead Optimization

The meta-substituted aminobutyl aniline scaffold places the basic amine at a geometry relevant for interaction with the KCNQ2/3 voltage-sensor domain. Patents from Lundbeck demonstrate that regioisomeric substitution on the aniline ring produces >3-fold shifts in channel-opening EC₅₀ [1]. Researchers optimizing KCNQ openers for epilepsy or neuropathic pain can use 3-(1-aminobutyl)-2-methylaniline as a scaffold to explore the SAR of the 3-position aminobutyl vector, which is underexplored relative to the 4-substituted series. The ortho-methyl group adds steric shielding predicted to improve metabolic stability relative to the des-methyl analog 3-(1-aminobutyl)aniline .

Stereospecific Analgesic Development Based on 3-Aryl-Butyl-Amine Pharmacophore

The Grünenthal patent family (WO2004108658) establishes that 3-aryl-butyl-amines with defined stereochemistry at the benzylic carbon exhibit potent analgesic activity with enantiomeric potency ratios reaching >20:1 [2]. 3-(1-Aminobutyl)-2-methylaniline, as a chiral 3-aryl-butyl-amine bearing an additional ortho-methyl pharmacophore, offers a distinct starting point for developing non-opioid analgesics. Procurement of enantiopure material (or racemic with subsequent chiral resolution) is essential, as the eudismic ratio in this class renders racemic screening data potentially misleading.

Chemoselective Synthesis of Asymmetric Diamide or Polyurea Building Blocks

The 6-unit pKa difference between the aromatic –NH₂ (pKa ~4.6) and aliphatic –NH₂ (pKa ~10.6) enables sequential, protection-free functionalization . In practical terms, the aliphatic amine can be quantitatively acylated at pH 8–9 while the aniline nitrogen remains >99% protonated and unreactive. This orthogonal reactivity is absent in common monoamine aniline building blocks such as 2-methylaniline or 3-butylaniline. The compound is therefore suited for constructing asymmetric diamine monomers used in sequence-defined polyamides, heterobifunctional crosslinkers, or protease-activated prodrug linkers where two distinct attachment chemistries are required.

Chiral Ligand or Organocatalyst Precursor Synthesis

The chiral benzylic amine center in 3-(1-aminobutyl)-2-methylaniline provides a stereochemical handle absent in achiral aniline derivatives. Condensation with salicylaldehydes or pyridinecarboxaldehydes yields chiral Schiff-base ligands for asymmetric metal catalysis, while the aryl –NH₂ can be independently elaborated into sulfonamide or amide directing groups. The ortho-methyl group further restricts rotational freedom around the C–N bond, potentially enhancing enantioselectivity in catalytic applications. This dual-functional, chiral-aniline architecture is not replicated by simpler chiral amines (e.g., α-methylbenzylamine) that lack the aromatic amine functionality needed for metal coordination or extended conjugation [3].

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